![molecular formula C9H7NO3 B13660457 5-Methylbenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13660457.png)
5-Methylbenzo[c]isoxazole-3-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylbenzo[c]isoxazole-3-carboxylic Acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylbenzo[c]isoxazole-3-carboxylic Acid typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is often catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs, toxicity, and waste generation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methylbenzo[c]isoxazole-3-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups into the molecule .
Scientific Research Applications
5-Methylbenzo[c]isoxazole-3-carboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Methylbenzo[c]isoxazole-3-carboxylic Acid and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact mechanism depends on the specific structure and functional groups of the derivative.
Comparison with Similar Compounds
Similar Compounds
- 3-Methylbenzo[c]isoxazole-5-carboxylic Acid
- 5-Phenylisoxazole-3-carbohydrazide
- 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester
Uniqueness
5-Methylbenzo[c]isoxazole-3-carboxylic Acid is unique due to its specific substitution pattern on the isoxazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties or synthetic utility .
Properties
Molecular Formula |
C9H7NO3 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
5-methyl-2,1-benzoxazole-3-carboxylic acid |
InChI |
InChI=1S/C9H7NO3/c1-5-2-3-7-6(4-5)8(9(11)12)13-10-7/h2-4H,1H3,(H,11,12) |
InChI Key |
WBYHIUGZRFRYJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(ON=C2C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl (S)-9,10-difluoro-3-methyl-8-nitro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B13660381.png)
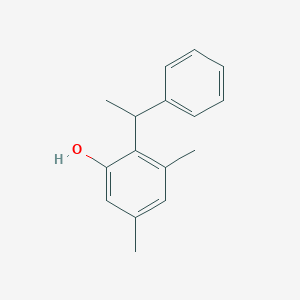

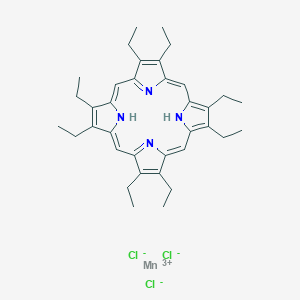
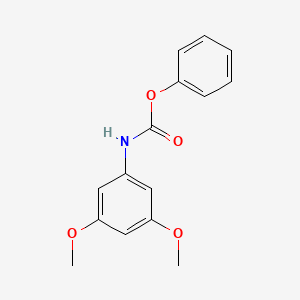

![2-Chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13660427.png)
![Methyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13660429.png)
![8-Bromopyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13660433.png)
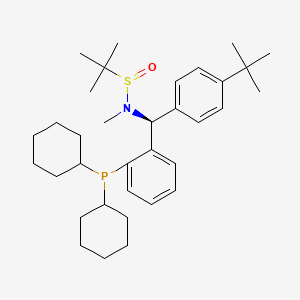
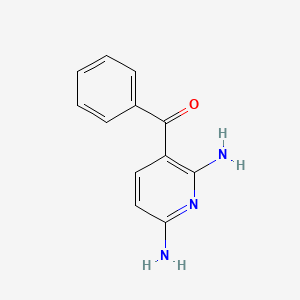


![3-Phenyl-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13660483.png)
